

A Researcher's Guide to the Spectroscopic Identification of 4-Nitrobenzoate Derivatives

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Compound of Interest

Compound Name: 4-Nitrobenzoyl chloride

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For researchers, scientists, and professionals in drug development, the accurate identification of molecular structures is paramount. This guide provides a comparative analysis of various spectroscopic techniques for the characterization of 4-nitrobenzoate derivatives, supported by experimental data and detailed protocols. The focus is on providing a practical framework for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for the unambiguous identification of these compounds.

Introduction to Spectroscopic Techniques for 4-Nitrobenzoate Derivatives

4-Nitrobenzoate derivatives are a class of organic compounds characterized by a benzoate group substituted with a nitro group at the para position. The electronic properties of the nitro group and the ester functionality give rise to distinct spectroscopic signatures. This guide will compare the spectroscopic features of representative 4-nitrobenzoate esters: Methyl 4-nitrobenzoate, Ethyl 4-nitrobenzoate, and 4-Nitrophenyl 4-nitrobenzoate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected 4-nitrobenzoate derivatives, allowing for a direct comparison of their characteristic signals.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , chemical shifts in ppm)

Compound	Aromatic Protons (ortho to -COOR)	Aromatic Protons (ortho to -NO ₂)	Ester Alkyl Protons
Methyl 4-nitrobenzoate	~8.33 (d)	~8.10 (d)	~3.9 (s, 3H)
Ethyl 4-nitrobenzoate	~8.27 (d)	~8.15 (d)	~4.4 (q, 2H), ~1.4 (t, 3H)
4-Nitrophenyl 4-nitrobenzoate	~8.41-8.34 (m)	~8.41-8.34 (m)	Aromatic protons of the second ring: ~7.46 (d), ~8.34 (d)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound	Carbonyl Carbon (-COO-)	C-NO ₂	Aromatic Carbons	Ester Alkyl Carbons
Methyl 4-nitrobenzoate	~165	~150	~123, ~130, ~135	~52
Ethyl 4-nitrobenzoate	~164	~150	~123, ~130, ~135	~62, ~14
4-Nitrophenyl 4-nitrobenzoate	Not readily available	Not readily available	Not readily available	Not readily available

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch (Ester)	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-O Stretch (Ester)
Methyl 4-nitrobenzoate	~1720	~1525	~1345	~1280
Ethyl 4-nitrobenzoate	~1712-1725	~1520-1530	~1340-1350	~1270-1280
4-Nitrophenyl 4-nitrobenzoate	~1752[1]	~1523[1]	~1343[1]	~1195[1]

Table 4: UV-Vis Spectroscopic Data (in Methanol)

Compound	λmax (nm)
Methyl 4-nitrobenzoate	~260
Ethyl 4-nitrobenzoate	~259
4-Nitrobenzoic Acid	~268

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Methyl 4-nitrobenzoate	181[2]	150 ([M-OCH ₃] ⁺), 121, 104, 92, 76, 65, 50[2]
Ethyl 4-nitrobenzoate	195[3][4]	166 ([M-C ₂ H ₅] ⁺), 150, 121, 104, 92, 76
4-Nitrophenyl 4-nitrobenzoate	288	166, 150, 122, 121, 104, 92, 76

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the 4-nitrobenzoate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving the conjugated aromatic system and the nitro group.

Methodology:

- Sample Preparation: Prepare a dilute solution of the 4-nitrobenzoate derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a reference.
 - Fill a second cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
 - The wavelength of maximum absorbance (λ_{max}) is the key data point.

Mass Spectrometry (MS)

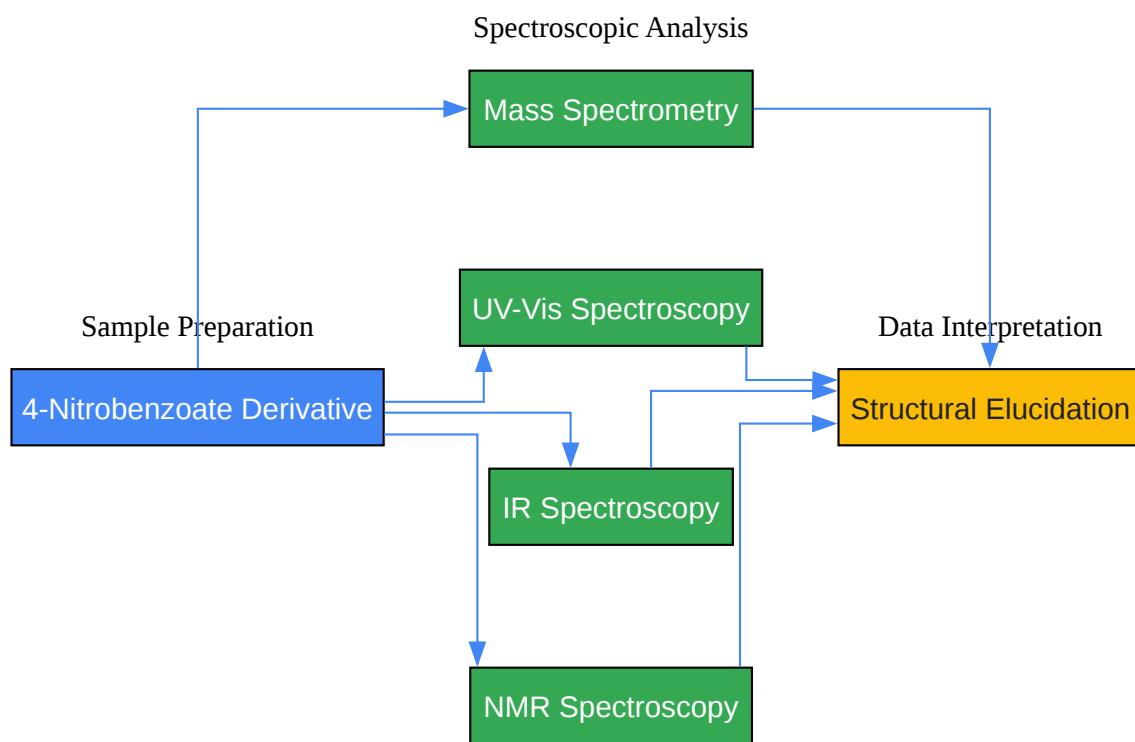
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like 4-nitrobenzoate esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[2][4]
- Ionization: Use an appropriate ionization method. Electron Ionization (EI) is widely used and provides characteristic fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the major fragment ions to deduce the structure of the molecule.

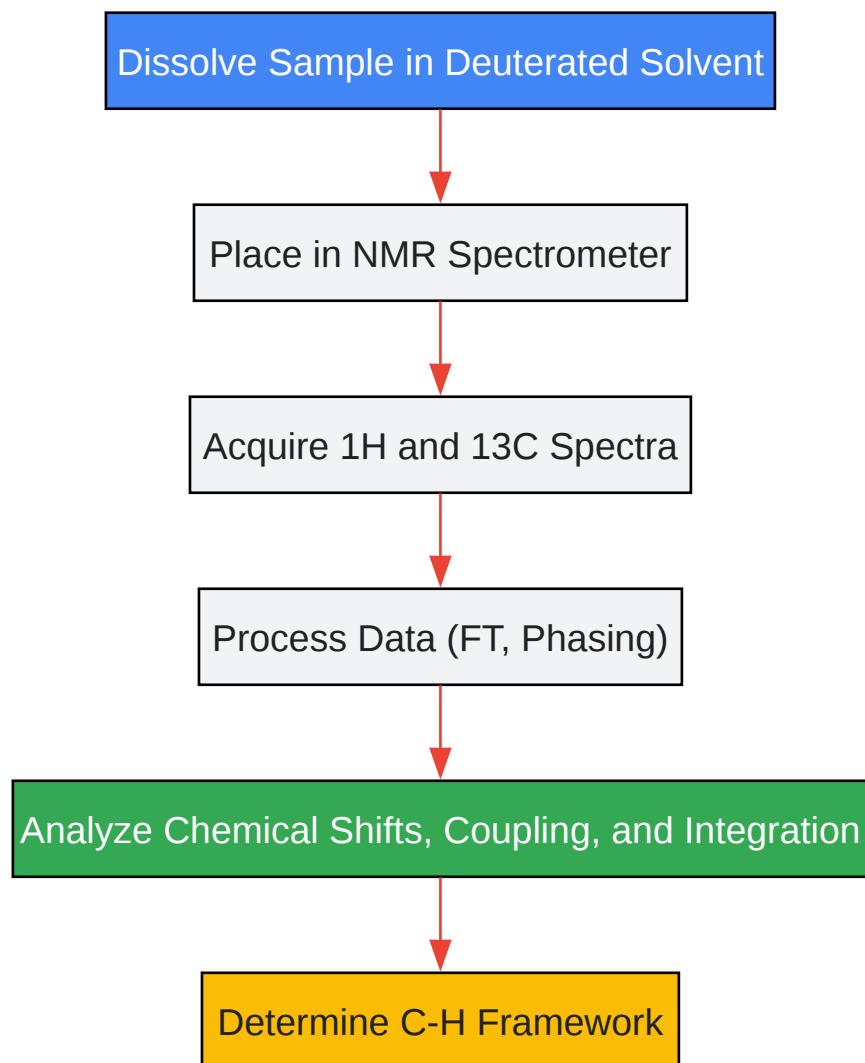
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic identification process.



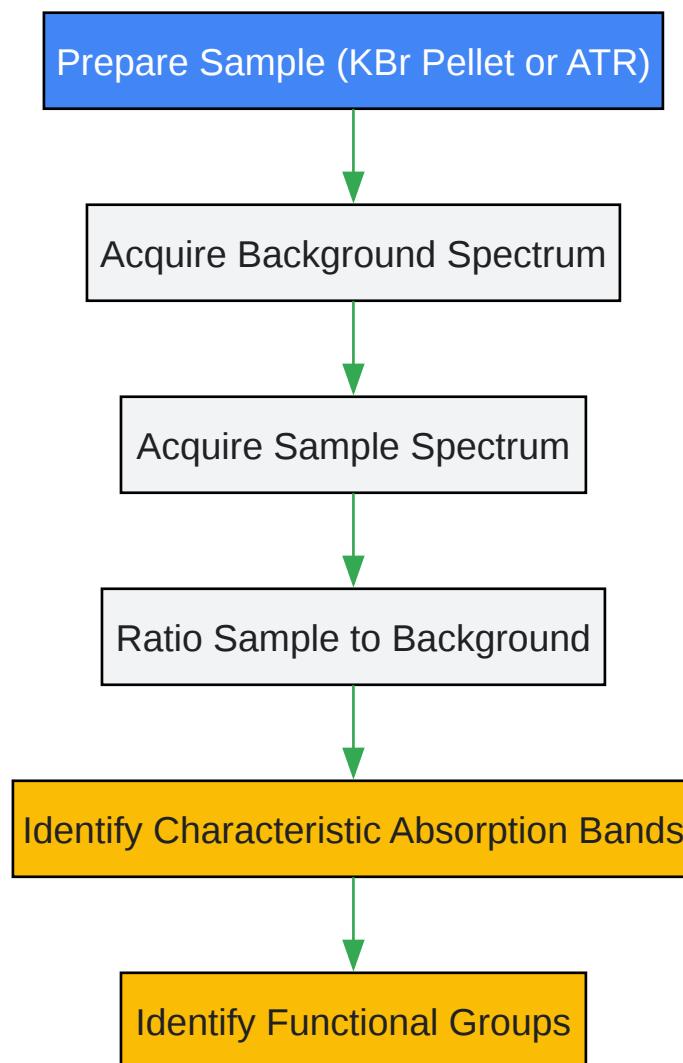
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Caption: General workflow for the spectroscopic identification of 4-nitrobenzoate derivatives.



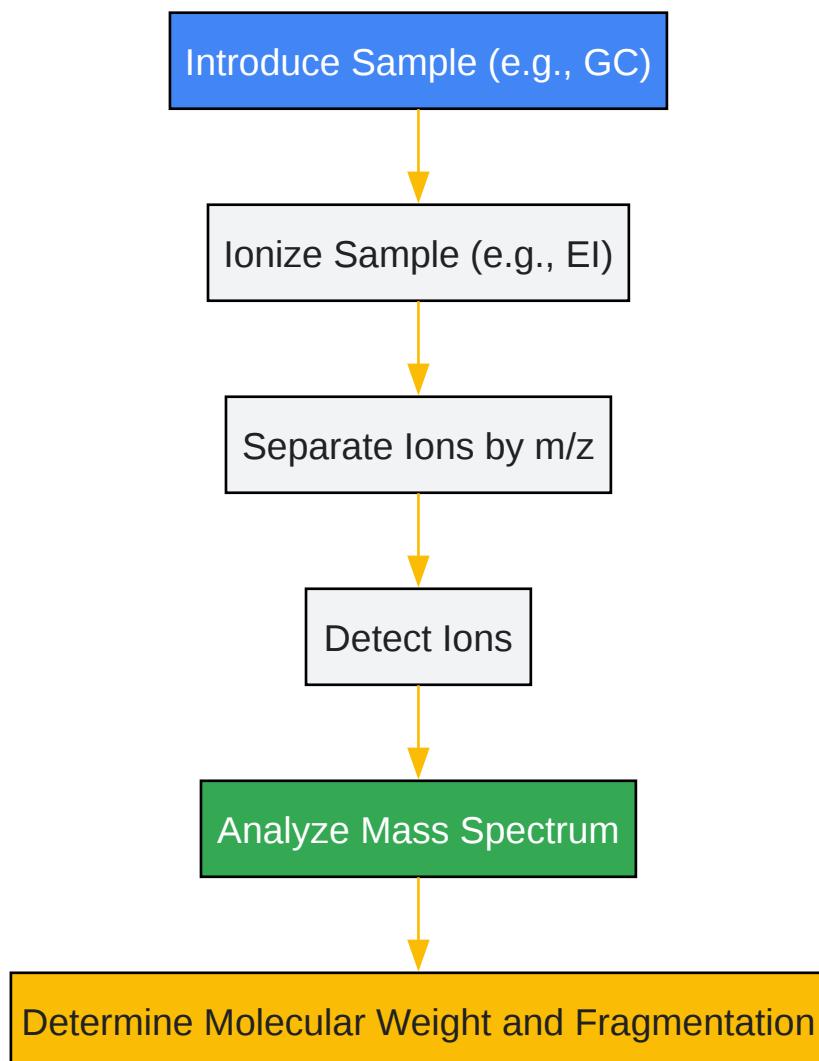
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Caption: Step-by-step workflow for NMR analysis.



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Caption: Step-by-step workflow for IR analysis.



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Caption: Step-by-step workflow for Mass Spectrometry analysis.

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